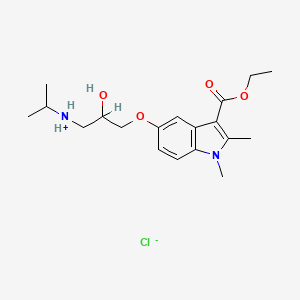

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride

Beschreibung

The compound 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride is a synthetic indole derivative with a complex substitution pattern. Its structure includes:

- A 1,2-dimethylindole core, which enhances metabolic stability compared to unsubstituted indoles .

- An ethyl ester group at the 3-carboxylic acid position, likely improving lipophilicity and bioavailability compared to free carboxylic acids .

- A monohydrochloride salt, which enhances aqueous solubility for pharmaceutical applications .

Eigenschaften

CAS-Nummer |

76410-19-0 |

|---|---|

Molekularformel |

C19H29ClN2O4 |

Molekulargewicht |

384.9 g/mol |

IUPAC-Name |

[3-(3-ethoxycarbonyl-1,2-dimethylindol-5-yl)oxy-2-hydroxypropyl]-propan-2-ylazanium;chloride |

InChI |

InChI=1S/C19H28N2O4.ClH/c1-6-24-19(23)18-13(4)21(5)17-8-7-15(9-16(17)18)25-11-14(22)10-20-12(2)3;/h7-9,12,14,20,22H,6,10-11H2,1-5H3;1H |

InChI-Schlüssel |

KAVVIGMHESYONT-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(C[NH2+]C(C)C)O)C)C.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis typically involves the following stages:

Starting Material Preparation:

The synthesis begins with commercially available or easily synthesized indole-3-carboxylic acid derivatives, often 1,2-dimethylindole-3-carboxylic acid or its ester forms.Esterification:

The carboxylic acid group at position 3 is converted to the ethyl ester, typically via Fischer esterification using ethanol and an acid catalyst or by reaction with ethyl chloroformate under basic conditions.Introduction of the 5-Substituent (2-hydroxy-3-(isopropylamino)propoxy group):

This step involves nucleophilic substitution or etherification at the 5-position hydroxyl or halide precursor of the indole ring with a suitably protected or unprotected 2-hydroxy-3-(isopropylamino)propyl derivative.Formation of the Monohydrochloride Salt:

The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the monohydrochloride salt, improving compound stability and handling.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification | Ethanol, acid catalyst (H2SO4 or HCl), reflux | Fischer esterification; alternative: ethyl chloroformate with base |

| 2 | Halogenation or hydroxylation at C-5 | NBS (N-bromosuccinimide) or direct hydroxylation agents | To introduce a reactive site for ether formation |

| 3 | Etherification (alkylation) | 2-hydroxy-3-(isopropylamino)propyl halide or tosylate, base (e.g., K2CO3), polar aprotic solvent (DMF, DMSO) | Nucleophilic substitution to form the ether linkage |

| 4 | Salt formation | HCl gas or HCl in ethanol, room temperature | Yields monohydrochloride salt |

Example Synthetic Procedure (Literature-Inspired)

- Step 1: Dissolve 1,2-dimethylindole-3-carboxylic acid in ethanol and add catalytic sulfuric acid. Reflux for 4–6 hours. Monitor by TLC until esterification is complete. Neutralize and extract the ethyl ester.

- Step 2: Brominate the 5-position using N-bromosuccinimide in a suitable solvent like dichloromethane at 0°C to room temperature.

- Step 3: React the brominated intermediate with 2-hydroxy-3-(isopropylamino)propyl tosylate in DMF with potassium carbonate at 60–80°C for 12 hours to form the ether.

- Step 4: Purify the product and treat with HCl in ethanol to obtain the monohydrochloride salt.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

Used to confirm the substitution pattern on the indole ring and the presence of the side chain. Key signals include methyl groups at positions 1 and 2, ethyl ester protons, and characteristic signals for the isopropylamino group.High Performance Liquid Chromatography (HPLC):

Employed to assess purity and monitor reaction progress.Mass Spectrometry (MS):

Confirms molecular weight (~364.87 g/mol for the free base) and molecular formula.Melting Point and Optical Rotation:

Used to confirm salt formation and stereochemical purity where applicable.

Research Findings and Optimization Notes

- The choice of base and solvent in the etherification step significantly affects yield and selectivity. Polar aprotic solvents like DMF favor nucleophilic substitution.

- Protection of the amino group in the side chain may be necessary in some protocols to avoid side reactions.

- The monohydrochloride salt form improves compound stability, handling, and solubility for biological assays.

- Purification is often achieved by recrystallization from ethanol/ethyl acetate mixtures or by preparative HPLC.

Summary Table of Preparation Methods

| Preparation Stage | Common Reagents/Conditions | Key Considerations | Outcome |

|---|---|---|---|

| Esterification | Ethanol, H2SO4, reflux | Complete conversion, avoid hydrolysis | Ethyl ester formation |

| Halogenation/Hydroxylation | NBS, DCM, 0°C to RT | Regioselectivity at C-5 | Reactive intermediate |

| Etherification (Alkylation) | 2-hydroxy-3-(isopropylamino)propyl tosylate, K2CO3, DMF | Avoid side reactions, optimize temp | Ether-linked side chain |

| Salt Formation | HCl in ethanol, RT | Complete salt formation, purity | Monohydrochloride salt |

Analyse Chemischer Reaktionen

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways or its use as a drug candidate.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related compounds, supported by evidence:

Methanesulfonamide, N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-, monohydrochloride (CAS 959-24-0)

- Structural Differences: Replaces the indole core with a benzenesulfonamide group. Retains the 2-hydroxy-3-(isopropylamino)propoxy side chain, critical for β-adrenergic activity .

- Clinical Use: Likely a β-blocker (e.g., similar to esmolol) .

Ethyl 1,2-dimethyl-5-(2-propynyloxy)-1H-indole-3-carboxylate (CAS 375839-56-8)

- Structural Differences: Substitutes the 2-hydroxy-3-(isopropylamino)propoxy group with a 2-propynyloxy chain . Lacks the hydrochloride salt.

- Functional Implications: The propynyloxy group introduces alkyne functionality, which may enhance reactivity in click chemistry applications .

Esmolol Hydrochloride (C16H25NO4·HCl)

- Structural Differences: Contains a methyl ester of hydrocinnamic acid instead of an indole core. Shares the 2-hydroxy-3-(isopropylamino)propoxy side chain .

- Functional Implications :

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid Derivatives

- Structural Differences: Features a thiazol-4-one ring conjugated to the indole core via a methylene bridge . Lacks the hydroxy-isopropylaminopropoxy side chain.

Data Table: Key Properties and Comparisons

*Calculated based on molecular formula.

Research Findings and Implications

- Structural-Activity Relationship (SAR): The 2-hydroxy-3-(isopropylamino)propoxy group is critical for β-adrenergic activity, as seen in esmolol and the methanesulfonamide derivative . Its absence in the propynyloxy indole derivative (CAS 375839-56-8) likely nullifies this effect .

- Salt Form Impact: The hydrochloride salt in the target compound and esmolol enhances solubility, favoring intravenous administration .

- Metabolic Stability : Ethyl esters (target compound) are generally hydrolyzed slower than methyl esters (esmolol), suggesting prolonged activity .

Biologische Aktivität

1H-Indole-3-carboxylic acid derivatives, particularly the compound 1H-Indole-3-carboxylic acid, 1,2-dimethyl-5-(2-hydroxy-3-(isopropylamino)propoxy)-, ethyl ester, monohydrochloride , have garnered attention in pharmacological research due to their diverse biological activities. This article synthesizes current findings on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H29ClN2O4

- Molecular Weight : 392.91 g/mol

- CAS Number : Not specified in the sources.

The compound features an indole core structure which is known for its role in various biological processes. The presence of substituents such as the isopropylamino group and the ethyl ester enhances its solubility and bioactivity.

-

Receptor Interaction :

- This compound has been shown to interact with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its structural similarity to other indole derivatives suggests potential activity at serotonin receptors (5-HT receptors), which are crucial in mood regulation and anxiety management .

- Neuroprotective Effects :

- Antioxidant Activity :

Case Studies

- Neuroprotection :

- Antidepressant-Like Effects :

- Anti-inflammatory Properties :

Comparative Biological Activity Table

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 1H-Indole-3-carboxylic acid | Antioxidant | Free radical scavenging |

| 5-Methoxyindole-2-carboxylic acid | Neuroprotection | Mitochondrial preservation |

| 1H-Indole-3-acetic acid | Anti-inflammatory | Cytokine inhibition |

Recent Research Highlights

- A recent investigation into polymorphs of indole derivatives revealed significant differences in their biological activity based on structural variations. For example, specific polymorphs exhibited enhanced receptor binding affinity and bioactivity compared to others .

- Computational studies utilizing density functional theory (DFT) have provided insights into the electronic properties of these compounds, correlating structure with biological activity and aiding in the design of more potent derivatives .

Future Directions

Research is ongoing to explore the full therapeutic potential of 1H-Indole-3-carboxylic acid derivatives. Future studies are likely to focus on:

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Mechanistic Studies : Understanding detailed pathways through which these compounds exert their effects.

- Synthesis of Novel Derivatives : Modifying existing structures to enhance bioactivity and reduce side effects.

Q & A

Q. What are the key synthetic pathways for preparing this indole derivative, and how can reaction conditions be optimized?

The synthesis typically involves multi-step functionalization of the indole core. A common approach starts with 5-hydroxy-1,2-dimethylindole-3-carboxylic acid ethyl ester. The propoxy side chain is introduced via nucleophilic substitution or Mitsunobu reaction, followed by isopropylamine conjugation. Key steps include:

- Alkylation : Reacting the hydroxyl group at position 5 with epichlorohydrin under basic conditions (pH 9–10, 60–80°C) to form an epoxide intermediate .

- Amination : Opening the epoxide with isopropylamine in ethanol at 50–60°C, requiring precise stoichiometry to avoid byproducts .

- Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous ether to improve stability . Optimization involves monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DMF for solubility vs. THF for selectivity).

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

Use a combination of:

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95% target peak area) .

- Spectroscopy :

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Target-dependent assays include:

- Receptor Binding : Radioligand displacement assays (e.g., β-adrenergic receptors due to the isopropylamino group) using HEK293 cells transfected with target receptors .

- Enzyme Inhibition : Fluorescence-based assays (e.g., phosphodiesterase inhibition) with IC50 determination via dose-response curves .

- Cytotoxicity : MTT assay on human primary cells to establish safety thresholds (e.g., LC50 > 100 µM) .

Advanced Research Questions

Q. How does the hydroxy-isopropylamino-propoxy side chain influence receptor binding kinetics compared to dimethylamino analogs?

The isopropylamino group enhances steric bulk and lipophilicity, potentially increasing membrane permeability but reducing binding affinity for polar receptors. Comparative studies using:

- Molecular Docking : Simulate interactions with β2-adrenergic receptors (e.g., AutoDock Vina) to identify hydrogen bonds between the hydroxy group and Ser319 .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) for analogs, revealing a 2–3-fold lower KD for isopropylamino vs. dimethylamino derivatives due to reduced solvation .

Q. What strategies mitigate racemization during synthesis of the chiral hydroxypropoxy intermediate?

Racemization at the hydroxy-bearing carbon can occur under basic or high-temperature conditions. Mitigation approaches include:

- Low-Temperature Reactions : Conduct epoxide formation at ≤40°C to preserve stereochemistry .

- Chiral Catalysts : Use Sharpless asymmetric epoxidation with Ti(OiPr)4 and DET to achieve >90% enantiomeric excess .

- Protecting Groups : Temporarily shield the hydroxyl with tert-butyldimethylsilyl (TBS) during amine conjugation .

Q. How can contradictory solubility data (e.g., aqueous vs. organic solvents) be resolved for formulation studies?

The hydrochloride salt improves aqueous solubility (~15 mg/mL at pH 3), but aggregation may occur in neutral buffers. Address discrepancies via:

- Dynamic Light Scattering (DLS) : Detect nanoparticle formation in PBS (pH 7.4) .

- Co-Solvent Systems : Test PEG-400/water mixtures (up to 30% v/v) to enhance solubility without precipitation .

- Salt Screening : Explore alternative counterions (e.g., mesylate) for improved pharmacokinetic profiles .

Methodological Guidance for Data Interpretation

Q. How should researchers analyze conflicting bioactivity results across cell lines?

- Dose-Response Normalization : Express activity as % inhibition relative to positive controls (e.g., isoproterenol for β-adrenergic assays) to control for cell viability variations .

- Receptor Profiling : Use siRNA knockdown to confirm target specificity in discrepant cell lines .

- Metabolic Stability Assays : Check for cytochrome P450-mediated degradation in hepatocyte models, which may vary by cell type .

Q. What computational tools are recommended for predicting metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.